(S)-2-(3,4-Difluorophenyl)oxirane

Catalog No.
S1963259
CAS No.
1414348-36-9
M.F
C8H6F2O
M. Wt
156.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-(3,4-Difluorophenyl)oxirane

CAS Number

1414348-36-9

Product Name

(S)-2-(3,4-Difluorophenyl)oxirane

IUPAC Name

(2R)-2-(3,4-difluorophenyl)oxirane

Molecular Formula

C8H6F2O

Molecular Weight

156.13 g/mol

InChI

InChI=1S/C8H6F2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1

InChI Key

UNJRFWWCCAHSRB-QMMMGPOBSA-N

SMILES

C1C(O1)C2=CC(=C(C=C2)F)F

Canonical SMILES

C1C(O1)C2=CC(=C(C=C2)F)F

Isomeric SMILES

C1[C@H](O1)C2=CC(=C(C=C2)F)F

(S)-2-(3,4-Difluorophenyl)oxirane is an organic compound characterized by its unique oxirane (epoxide) structure, which is a three-membered cyclic ether. With the molecular formula C₈H₆F₂O, it appears as a colorless to light-yellow liquid. The presence of the difluorophenyl group significantly influences its chemical properties, making it a valuable intermediate in various synthetic applications and medicinal chemistry .

  • Potential as a Chiral Building Block

    The molecule possesses a chiral center, denoted by the "(S)" designation. This property makes it a potential building block for the synthesis of other chiral molecules, which are crucial in many areas of research such as drug discovery and material science .

  • Reactivity of the Oxirane Ring

    The molecule contains a three-membered ring with an oxygen atom, known as an oxirane ring. This ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity could be exploited in the synthesis of complex molecules .

  • Fluorine Substitution

    The presence of two fluorine atoms on the phenyl ring can potentially influence the molecule's properties such as lipophilicity (fat solubility) and electronic character. This could be advantageous for specific research applications where these properties are desirable .

Due to its reactive oxirane ring:

  • Oxidation: The compound can be oxidized to yield diols or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
  • Reduction: Reduction reactions can convert the oxirane ring into diols or other reduced forms, typically using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: The oxirane ring can participate in nucleophilic substitution reactions, leading to various substituted products depending on the nucleophile involved, such as amines or thiols .

The synthesis of (S)-2-(3,4-Difluorophenyl)oxirane can be achieved through various methods:

  • Quaternization of Tertiary Amines: This method involves reacting a tertiary amine with an activated oxirane.
  • Hydrolytic Kinetic Resolution: A notable method includes dissolving ω-chloro-3,4-difluoroacetophenone in an organic solvent and reacting it with aqueous potassium borohydride under alkaline conditions to produce racemic 3,4-difluorophenyl oxirane. Further resolution yields the desired (S)-enantiomer .

(S)-2-(3,4-Difluorophenyl)oxirane has a wide range of applications:

  • Pharmaceuticals: It serves as a precursor for synthesizing active pharmaceutical ingredients.
  • Chemical Research: Used as an intermediate in the synthesis of complex organic molecules.
  • Biological Studies: Acts as a probe for investigating enzyme-catalyzed reactions and biological pathways.
  • Industrial Use: Employed in producing specialty chemicals and materials with specific properties .

Interaction studies involving (S)-2-(3,4-Difluorophenyl)oxirane focus on its reactivity with various nucleophiles and electrophiles. The oxirane ring's strain makes it highly susceptible to nucleophilic attack, which is crucial for understanding its role in synthetic chemistry and potential biological interactions. Further research is needed to elucidate specific interactions within biological systems .

Similar Compounds

Compound NameStructure Features
2-(3,4-Difluorophenyl)ethanolContains an ethanol group instead of an oxirane
2-(3,4-Difluorophenyl)acetaldehydeAldehyde functional group replacing the oxirane
2-(3,4-Difluorophenyl)acetic acidCarboxylic acid functional group

Uniqueness

(S)-2-(3,4-Difluorophenyl)oxirane stands out due to its oxirane ring, which imparts high reactivity and versatility in

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Exact Mass

156.03867113 g/mol

Monoisotopic Mass

156.03867113 g/mol

Heavy Atom Count

11

Wikipedia

(2S)-2-(3,4-Difluorophenyl)oxirane

Dates

Last modified: 08-16-2023

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